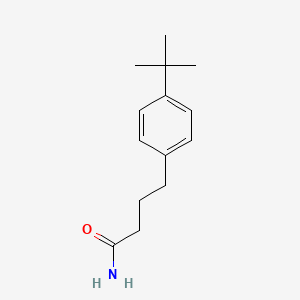
4-(4-Tert-butylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylphenyl)butanamide, commonly known as tBu-Ph4-But, is a chemical compound with a molecular formula of C16H23NO. It is a white crystalline powder that is soluble in organic solvents. tBu-Ph4-But is a widely studied compound due to its potential applications in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Curing of Cyanates with Primary Amines
Research by Bauer and Bauer (2001) delved into the curing reaction of cyanates with primary amines, particularly focusing on the interaction between 4-tert-butyl phenylcyanate and aniline. This study revealed that aryloxy- and arylamino-substituted triazines were the main reaction products, indicating the compound's utility in creating high-performance thermosets used as adhesives, casting, or laminating resins. The findings suggest potential applications in materials science, especially for designing polymers with specific thermal and mechanical properties Bauer & Bauer, 2001.
Highly Active Palladium Catalysts for Suzuki Coupling Reactions
Wolfe et al. (1999) highlighted the use of mixtures involving palladium acetate and o-(di-tert-butylphosphino)biphenyl in catalyzing Suzuki coupling reactions at room temperature. The study underscored the compound's role in facilitating reactions under less stringent conditions, broadening the scope of its applications in organic synthesis and pharmaceutical manufacturing Wolfe, Singer, Yang, & Buchwald, 1999.
Sulfonamide-substituted Iron Phthalocyanine Design
Işci et al. (2014) explored the design and solubility aspects of 4-tert-butylbenzenesulfonamide as a substituent in iron phthalocyanine, focusing on its stability and catalytic efficiency in olefin oxidation processes. This research provides insights into the development of novel catalysts for industrial applications, especially in fine chemical synthesis and environmental remediation efforts Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014.
Synthetic Protocols and Building Blocks for Molecular Electronics
Stuhr-Hansen et al. (2005) discussed the use of simple and accessible aryl bromides, including compounds like 4-bromophenyl tert-butyl sulfide, as precursors for developing molecular wires. Their efficient transformation into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires points to the compound's significance in advancing molecular electronics, potentially impacting the fabrication of electronic devices at the nanoscale Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005.
Anxiolytic-like Effect of (S)-WAY 100135
Rodgers and Cole (1994) investigated the anxiolytic-like effects of (S)-WAY 100135, showcasing the relevance of studying derivatives of 4-tert-butylphenyl compounds in pharmaceutical research, particularly for developing new therapeutics for anxiety disorders. This study reflects the compound's potential in neuroscience and pharmacology Rodgers & Cole, 1994.
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)12-9-7-11(8-10-12)5-4-6-13(15)16/h7-10H,4-6H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHNBTQIAMEZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

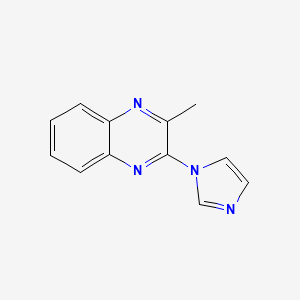
![2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2776976.png)
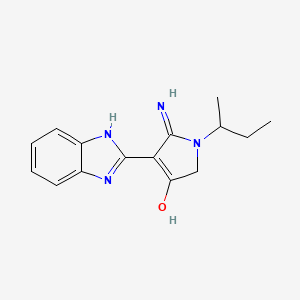
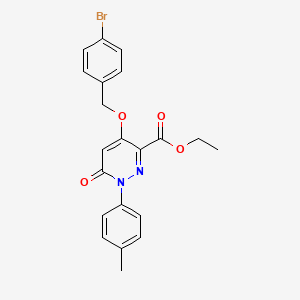
![methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2776980.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2776983.png)

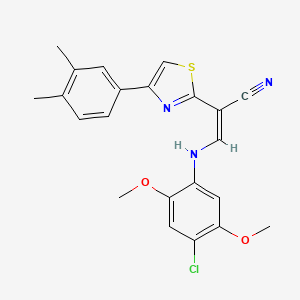
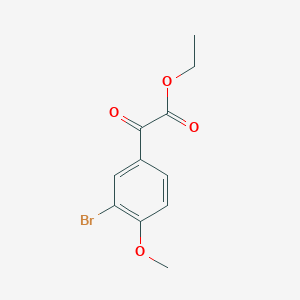
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776991.png)
![4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2776992.png)
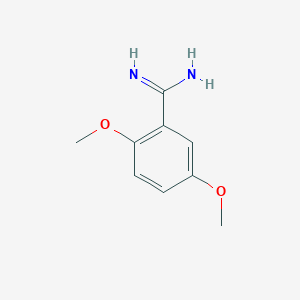
![2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2776994.png)